

Isobutyl Anthranilate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Isobutyl anthranilate*

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Abstract

This technical guide provides an in-depth analysis of the physical and chemical properties of **isobutyl anthranilate** (also known as isobutyl 2-aminobenzoate), an organic ester widely utilized in the flavor and fragrance industries. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It consolidates critical data including physicochemical parameters, comprehensive spectroscopic analysis, established synthesis methodologies, and essential safety protocols. The guide emphasizes the causal relationships behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.

Introduction

Isobutyl anthranilate (CAS No. 7779-77-3) is an aromatic ester recognized for its characteristic sweet, fruity, and grape-like aroma.[1][2] Structurally, it is the ester formed from anthranilic acid and isobutyl alcohol.[3][4] Its primary applications are as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics.[3][5] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated **isobutyl anthranilate** and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[5] This guide aims to provide a detailed technical overview of its core properties, moving beyond basic data to offer insights into its molecular characteristics and the methodologies used for its analysis.

Physicochemical Properties

The physical state and solubility of a compound are foundational to its application and handling. **Isobutyl anthranilate** is typically a colorless to pale yellow or brown liquid under standard conditions.[3][5] Its lipophilic nature, a consequence of the isobutyl group and the benzene ring, renders it insoluble in water but soluble in organic solvents such as ethanol and oils.[3][5] This solubility profile is critical for its formulation in non-aqueous flavor and fragrance systems.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Isobutyl Anthranilate**

| Property | Value | Source(s) |
|-------------------|---|-----------|
| Molecular Formula | C ₁₁ H ₁₅ NO ₂ | [3][5] |
| Molecular Weight | 193.24 g/mol | [3][5] |
| CAS Number | 7779-77-3 | [3][5] |
| Appearance | Colorless to pale yellow/brown liquid | [3][5] |
| Odor | Sweet, fruity, floral, grape-like | [1][2][3] |
| Boiling Point | 156-157 °C (313-315 °F) at 13.5 mmHg | [5][6] |
| Density | 1.057 - 1.063 g/cm ³ | [5] |
| Refractive Index | 1.534 - 1.540 (at 20 °C) | [5][7] |
| Solubility | Insoluble in water; Soluble in alcohol and oils | [3][5][8] |
| Flash Point | 100 °C (212 °F) | [1][2] |
| LogP | 3.45 - 3.551 (estimated) | [1][9] |

Molecular Structure and Spectroscopic Analysis

The structural elucidation of **isobutyl anthranilate** is definitively achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's connectivity and chemical environment.

Figure 1: Chemical structure of **isobutyl anthranilate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the carbon-hydrogen framework of the molecule.

- **^1H NMR Spectroscopy:** The proton NMR spectrum of **isobutyl anthranilate** will exhibit characteristic signals corresponding to the aromatic protons of the anthranilate ring and the aliphatic protons of the isobutyl group.
 - **Aromatic Protons (δ 6.5-8.0 ppm):** The protons on the benzene ring will appear in the downfield region, split into complex multiplets due to their differing chemical environments and coupling with each other. The electron-donating amino group ($-\text{NH}_2$) and the electron-withdrawing ester group ($-\text{COO}-$) influence their precise chemical shifts.
 - **Amino Protons (variable):** The two protons of the primary amine will typically appear as a broad singlet. Its chemical shift is highly dependent on solvent and concentration.
 - **Isobutyl Protons (δ 0.9-4.2 ppm):**
 - The two equivalent methyl groups ($-\text{CH}_3$) will appear as a doublet around δ 0.9-1.0 ppm.
 - The methine proton ($-\text{CH}$) will be a multiplet (septet or nonet) around δ 1.9-2.1 ppm.
 - The methylene protons ($-\text{OCH}_2-$) adjacent to the ester oxygen are deshielded and will appear as a doublet around δ 3.9-4.2 ppm.^[10]
- **^{13}C NMR Spectroscopy:** The carbon NMR spectrum provides information on the number and type of carbon atoms.
 - **Carbonyl Carbon (δ ~168 ppm):** The ester carbonyl carbon is significantly deshielded and appears far downfield.

- Aromatic Carbons (δ 110-150 ppm): Six distinct signals are expected for the benzene ring carbons. The carbon attached to the amino group and the carbon attached to the ester group will have characteristic shifts due to the electronic effects of these substituents.
- Aliphatic Carbons (δ 19-71 ppm): The four carbons of the isobutyl group will be observed in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key diagnostic absorptions for **isobutyl anthranilate** are:

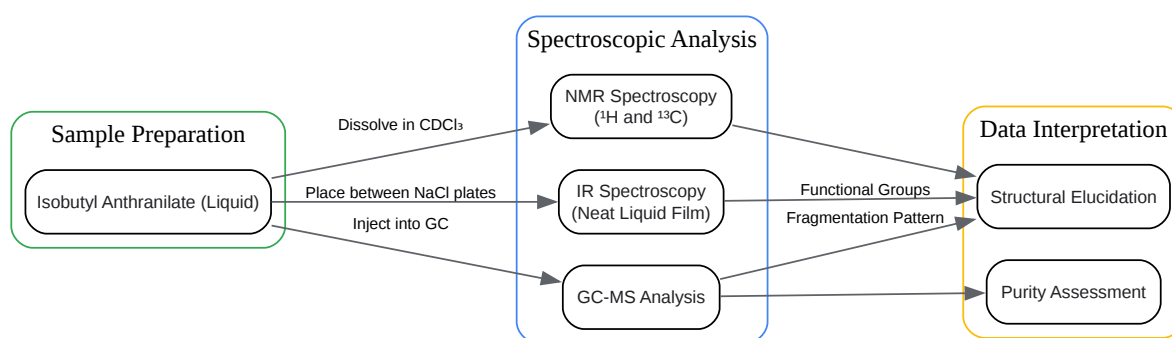
- N-H Stretching ($3300\text{-}3500\text{ cm}^{-1}$): Two distinct sharp peaks in this region are characteristic of a primary amine (-NH_2).
- C-H Stretching ($2850\text{-}3000\text{ cm}^{-1}$): Absorptions corresponding to the sp^3 hybridized C-H bonds of the isobutyl group and the sp^2 hybridized C-H bonds of the aromatic ring.
- C=O Stretching ($1680\text{-}1730\text{ cm}^{-1}$): A strong, sharp absorption peak characteristic of the ester carbonyl group.[\[10\]](#) Conjugation with the aromatic ring shifts this peak to a slightly lower wavenumber compared to a simple aliphatic ester.
- C-O Stretching ($1100\text{-}1300\text{ cm}^{-1}$): A strong absorption corresponding to the stretching of the C-O single bond of the ester.[\[10\]](#)
- Aromatic C=C Bending ($1450\text{-}1600\text{ cm}^{-1}$): Several peaks in this region are indicative of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

- Molecular Ion Peak (M^+): The molecular ion peak will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of **isobutyl anthranilate** (193.24).[\[5\]](#)[\[11\]](#)
- Key Fragmentation Patterns: Electron impact (EI) ionization typically leads to characteristic fragmentation. Common fragments and their m/z values include:

- m/z 137: Loss of the isobutoxy radical ($\bullet\text{OCH}_2(\text{CH}(\text{CH}_3)_2)$).
- m/z 120: Loss of the isobutyl group followed by rearrangement, corresponding to the anthranilic acid fragment.[11]
- m/z 119: A prominent peak resulting from the loss of the isobutoxycarbonyl group.[11]
- m/z 92: A fragment corresponding to the benzyne radical cation.[11]



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Figure 2: Workflow for the spectroscopic analysis of **isobutyl anthranilate**.

Synthesis Methodology

The most common and industrially viable method for the synthesis of **isobutyl anthranilate** is through the Fischer esterification of anthranilic acid with isobutyl alcohol.[3]

Reaction: Anthranilic Acid + Isobutyl Alcohol \rightleftharpoons **Isobutyl Anthranilate** + Water

This is an equilibrium reaction, and to drive it towards the product side, an acid catalyst is employed, and typically, the water produced is removed.

Experimental Protocol: Fischer Esterification

This protocol describes a laboratory-scale synthesis.

- **Reactant Charging:** In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine anthranilic acid (1.0 eq), isobutyl alcohol (3.0-5.0 eq, serving as both reactant and solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid, ~0.05 eq).
- **Reaction Setup:** The use of a Dean-Stark trap is a critical choice to sequester the water formed during the reaction, thereby shifting the equilibrium towards the formation of the ester and maximizing the yield.
- **Reflux:** Heat the reaction mixture to reflux. The azeotrope of isobutyl alcohol and water will distill into the Dean-Stark trap. As the azeotrope condenses, the water will separate and collect in the bottom of the trap, while the lighter isobutyl alcohol will overflow and return to the reaction flask.
- **Monitoring:** Monitor the progress of the reaction by observing the amount of water collected in the trap or by thin-layer chromatography (TLC). The reaction is typically complete when no more water is collected.
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Neutralize the acid catalyst by washing the mixture with a saturated sodium bicarbonate solution. This step is crucial to prevent hydrolysis of the ester during purification.
 - Wash with brine to remove any remaining water-soluble impurities.
 - Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
- **Purification:** Remove the excess isobutyl alcohol under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield pure **isobutyl anthranilate**.

Alternative synthetic routes include the reaction of isatoic anhydride with aluminum isobutoxide in an isobutyl alcohol solution.^[11]

Safety and Handling

While generally recognized as safe (GRAS) for its use as a flavoring agent, proper laboratory and industrial hygiene practices should always be followed when handling **isobutyl anthranilate**.^[5]

- Hazards: May cause skin and serious eye irritation. It may also cause an allergic skin reaction. It is harmful if swallowed.^[12]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.^[12]
- Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Take precautionary measures against static discharge.^[12]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is sensitive to air and light.^{[6][11]}
- Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.^[12]

Conclusion

Isobutyl anthranilate is a commercially significant aromatic ester with well-defined physical and chemical properties. Its characterization is reliably achieved through a suite of standard spectroscopic techniques, including NMR, IR, and mass spectrometry. The synthesis is straightforward, primarily relying on the principles of Fischer esterification, with established protocols for high-yield production. Adherence to appropriate safety and handling procedures is essential to mitigate any potential hazards. This guide provides a comprehensive foundation for professionals working with this compound, enabling its effective and safe application.

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References

- 1. isobutyl anthranilate, 7779-77-3 [thegoodscentscopy.com]
- 2. isobutyl anthranilate [flavscents.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Buy Isobutyl anthranilate (EVT-299231) | 7779-77-3 [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. websites.umich.edu [websites.umich.edu]
- 7. shimadzu.com [shimadzu.com]
- 8. homework.study.com [homework.study.com]
- 9. youtube.com [youtube.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Isobutyl anthranilate | C₁₁H₁₅NO₂ | CID 24515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. rroij.com [rroij.com]
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